molecular formula C17H14N2O3S B14187033 N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide CAS No. 850072-36-5

N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide

Cat. No.: B14187033
CAS No.: 850072-36-5
M. Wt: 326.4 g/mol
InChI Key: ZZNJYJHJZHVNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide is a compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and functional groups such as N-hydroxy and phenylacetamido, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzo[b]thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate the STING pathway sets it apart from other benzo[b]thiophene derivatives .

Properties

CAS No.

850072-36-5

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-hydroxy-6-[(2-phenylacetyl)amino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H14N2O3S/c20-16(8-11-4-2-1-3-5-11)18-13-7-6-12-9-15(17(21)19-22)23-14(12)10-13/h1-7,9-10,22H,8H2,(H,18,20)(H,19,21)

InChI Key

ZZNJYJHJZHVNGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C=C(S3)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.